Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane
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Overview
Description
Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of cyclopentadienyl and phenyl groups attached to a phosphane core, with a sulfanylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of cyclopentadienyl derivatives with phenylphosphane precursors under controlled conditions. One common method includes the use of cyclopentadienyl lithium reagents reacting with phenylphosphane dichloride in the presence of a base to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenyl and cyclopentadienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphane compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism by which Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane: Similar in structure but lacks the sulfanylidene substituent.
Cyclopentadienyl allyl palladium: Contains a cyclopentadienyl group but differs in the metal center and overall structure.
Uniqueness
Di(cyclopenta-1,3-dien-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both cyclopentadienyl and phenyl groups attached to a phosphane core with a sulfanylidene substituent. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science .
Properties
CAS No. |
58109-53-8 |
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Molecular Formula |
C16H15PS |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
di(cyclopenta-1,3-dien-1-yl)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H15PS/c18-17(15-10-4-5-11-15,16-12-6-7-13-16)14-8-2-1-3-9-14/h1-10,12H,11,13H2 |
InChI Key |
FERRJIQAKZGLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1P(=S)(C2=CC=CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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